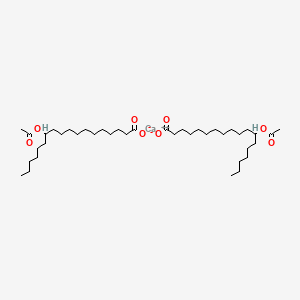
Calcium 12-(acetoxy)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 12-(acetoxy)octadecanoate, also known as calcium 12-(acetyloxy)octadecanoate, is a chemical compound with the molecular formula C40H74CaO8. It is a calcium salt of 12-(acetoxy)octadecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 12-(acetoxy)octadecanoate can be synthesized through the reaction of 12-(acetoxy)octadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an organic solvent such as ethanol or methanol, followed by the addition of the calcium compound. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically obtained through filtration, drying, and purification steps.
Chemical Reactions Analysis
Types of Reactions
Calcium 12-(acetoxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group in the compound can be hydrolyzed to produce 12-hydroxyoctadecanoic acid and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions at elevated temperatures.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Hydrolysis: 12-hydroxyoctadecanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: New compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
Calcium 12-(acetoxy)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of calcium 12-(acetoxy)octadecanoate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors by binding to specific sites, thereby influencing various biochemical pathways. The calcium ion plays a crucial role in signal transduction processes, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Calcium oleate: A calcium salt of oleic acid, used in the production of soaps and detergents.
Uniqueness
Calcium 12-(acetoxy)octadecanoate is unique due to the presence of the acetoxy group, which imparts distinct chemical and physical properties. This functional group allows the compound to participate in specific reactions and interactions that are not observed with other similar calcium salts.
Properties
CAS No. |
68171-61-9 |
|---|---|
Molecular Formula |
C40H74CaO8 |
Molecular Weight |
723.1 g/mol |
IUPAC Name |
calcium;12-acetyloxyoctadecanoate |
InChI |
InChI=1S/2C20H38O4.Ca/c2*1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23;/h2*19H,3-17H2,1-2H3,(H,22,23);/q;;+2/p-2 |
InChI Key |
OELKSGXMBPJHFW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















